molecular formula C5H9NS2 B1353891 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine CAS No. 343268-17-7

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

Cat. No. B1353891
M. Wt: 147.3 g/mol
InChI Key: STAFPBSYZHFMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine is an organic compound with a molecular formula of C4H7NS. It is a heterocyclic compound containing a sulfur atom which is bonded to a nitrogen atom and two methyl groups. 5-(Methylthio)-3,6-dihydro-2H-1,4-thiazine is a member of the thiazine family of compounds and is a colorless solid at room temperature.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine and its derivatives have been extensively studied in the field of synthetic and medicinal chemistry. For instance, Reliquet et al. (1989) explored the synthesis of methylthio-7 and mesyl-7 cephems from 2-methylene-3,6-dihydro-2H-1,3-thiazines, highlighting the compound's utility in developing cephalosporin antibiotics (Reliquet, Reliquet, Meslin, Sharrard, Benhadda, & Toupet, 1989). Fisyuk and Unkovskii (1992) synthesized 2-methylthio-4H-1,3-thiazines, showcasing the compound's versatility in organic synthesis (Fisyuk & Unkovskii, 1992).

Advanced Synthetic Intermediates

The compound also serves as an intermediate in the synthesis of other complex molecules. Kruithof et al. (2012) reported the multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones, a class of compounds with potential applications as pesticides and in radical chemistry (Kruithof, Ploeger, Janssen, Helliwell, de Kanter, Ruijter, & Orru, 2012).

Applications in Heterocyclic Chemistry

In the context of heterocyclic chemistry, the compound has been used to create various novel structures. For instance, Cizej and Urleb (1996) discussed the synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids, which are valuable in the development of heterocyclic compounds (Cizej & Urleb, 1996).

Enzyme Inhibition Studies

From a biochemical perspective, Weintraub et al. (1989) explored the inhibition of 5-lipoxygenase by substituted 3,4-dihydro-2H-1,4-thiazines, demonstrating the compound's potential in developing enzyme inhibitors (Weintraub, Skoog, Nichols, Wiseman, Huber, Baugh, & Farrell, 1989).

properties

IUPAC Name

5-methylsulfanyl-3,6-dihydro-2H-1,4-thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAFPBSYZHFMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502037
Record name 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

CAS RN

343268-17-7
Record name 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 2
Reactant of Route 2
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 3
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 4
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 5
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 6
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

Citations

For This Compound
1
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.